molecular formula C52H77N15O13 B10760427 Bradykinin (acetate)

Bradykinin (acetate)

Cat. No.: B10760427
M. Wt: 1120.3 g/mol
InChI Key: VIGBULRGBBKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bradykinin Receptor Subtypes: B1 and B2 Receptor Structural Phylogenetics

Bradykinin exerts its physiological effects through two G protein-coupled receptors (GPCRs): the inducible bradykinin receptor B1 (B1R) and the constitutively expressed bradykinin receptor B2 (B2R). These receptors share approximately 35% sequence identity but exhibit distinct ligand affinities, expression patterns, and evolutionary trajectories.

Genomic and Structural Divergence

The B1R gene (BDKRB1) and B2R gene (BDKRB2) reside on human chromosomes 14q32.2 and 14q32.1-q32.2, respectively. Phylogenetic analyses suggest that these receptors diverged early in vertebrate evolution, with B2R retaining a broader tissue distribution due to its role in homeostatic processes. B1R, by contrast, is minimally expressed under physiological conditions but is upregulated during tissue injury or inflammation.

Table 1: Structural and Functional Comparison of B1R and B2R
Feature B1R (BDKRB1) B2R (BDKRB2)
Ligand Specificity des-Arg^9^-BK, Lys-des-Arg^9^-BK Bradykinin, Kallidin
Expression Pattern Inducible (pathological states) Constitutive (ubiquitous)
G Protein Coupling Gq, Gi Gq, Gi
Key Structural Motif Leu26-Val71 dimerization domain Extracellular loop 2 (ECL2) lid

Ligand-Binding Pocket Architecture

The B2R orthosteric binding pocket forms a funnel-shaped cavity lined with negatively charged residues (e.g., D203, E204, D293) that stabilize the positively charged C-terminus of bradykinin. Molecular dynamics simulations reveal that bradykinin adopts an S-shaped conformation within this pocket, with Pro3 and Gly4 forming hydrogen bonds to I213 and R196 of B2R. B1R, lacking analogous residues, preferentially binds truncated kinins through hydrophobic interactions in its N-terminal domain.

Properties

Molecular Formula

C52H77N15O13

Molecular Weight

1120.3 g/mol

IUPAC Name

acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)

InChI Key

VIGBULRGBBKXHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrophobic Tag-Assisted LPPS

The liquid-phase method has been revitalized for industrial-scale production through the use of hydrophobic benzyl alcohol as a soluble support. This approach eliminates the need for solid resins, enabling efficient precipitation and purification at intermediate steps. In a landmark study, researchers synthesized icatibant acetate (a bradykinin receptor antagonist) on a 100 g scale using this method. Key modifications included:

  • Sacrificial propylamine : Added to trap activated amino acids, preventing double couplings and ensuring single-step elongation.

  • Reduced solvent consumption : Precipitation at every other step reduced acetonitrile (MeCN) usage by 40%, addressing environmental and cost concerns.

  • In-process HPLC monitoring : Enabled real-time tracking of reaction completion (<0.05% residual starting material), yielding a final purity of >99%.

This method’s scalability is underscored by its compatibility with continuous manufacturing, making it ideal for commercial production.

Solid-Phase Peptide Synthesis (SPPS): Precision and Orthogonal Protection

Resin Selection and Coupling Chemistry

SPPS remains the gold standard for laboratory-scale synthesis due to its iterative deprotection-coupling cycles. A patented method for icatibant acetate employs Wang resin and orthogonal protecting groups:

  • Nitro (NO₂) protection for arginine : This cost-effective strategy minimizes side reactions during Fmoc deprotection, reducing impurities like des-Arg derivatives.

  • 2,4-Dimethoxybenzyl (Dmb) for glycine : Enhances stability during trifluoroacetic acid (TFA) cleavage.

Coupling agents such as diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) achieve >98% efficiency per cycle, critical for maintaining sequence integrity.

Table 1: Protecting Groups in SPPS of Bradykinin Acetate

Amino AcidProtecting GroupFunctionality Protected
ArginineNO₂Guanidino group
Serinet-BuHydroxyl group
ProlineNoneN/A

Cleavage and Global Deprotection

Final cleavage from the resin employs TFA-phenol-triisopropylsilane-water (92.5:2.5:2.5:2.5), achieving >95% yield. Subsequent hydrogenation with Pd/C removes nitro groups, though this step requires careful optimization to avoid over-reduction of aromatic residues.

Fragment Condensation: Hybrid Strategies for Complex Sequences

Azide and Active Ester Coupling

Early synthesis of bradykinin analogues relied on fragment condensation, combining tri- and tetrapeptides. For example:

  • Azide method : Used for coupling Pro-Gly-Phe fragments, minimizing racemization but requiring low temperatures (-15°C).

  • N-Hydroxysuccinimide (NHS) esters : Enabled room-temperature coupling of Ser-Pro-Phe fragments with 85–90% efficiency.

However, incomplete couplings necessitated repetitive HPLC purification, limiting scalability.

Table 2: Yield Comparison of Fragment Condensation Methods

MethodSegment CoupledYield (%)Purity (%)
AzidePro-Gly-Phe7892
NHS esterSer-Pro-Phe8595
DicyclohexylcarbodiimidePro-Gly-Phe7288

Purification and Analytical Characterization

Two-Step Reverse-Phase Chromatography

Post-synthesis purification is critical due to deletion peptides and oxidation byproducts. A dual-column approach achieves >99.5% purity:

  • First pass : C18 column with 0.1% TFA/acetonitrile gradient removes hydrophobic impurities.

  • Second pass : 0.15% ammonium acetate wash eliminates ionic contaminants, followed by elution with 0.2% acetic acid.

Challenges in Proline Isomerization

Proline residues (positions 2, 3, and 7) induce cis-trans isomerism, complicating synthesis and analysis. Ion mobility spectrometry reveals that 15–20% of synthetic batches contain misfolded isomers, necessitating prolonged purification .

Chemical Reactions Analysis

Enzymatic Hydrolysis

Bradykinin acetate undergoes enzymatic hydrolysis primarily via angiotensin-converting enzyme (ACE). Key findings:

  • Mechanism : ACE cleaves the C-terminal dipeptide (Phe⁸-Arg⁹) of bradykinin, converting it to bradykinin (1–7) fragment .

  • Kinetics :

    • Optimal chloride concentration for hydrolysis is ~0.01 M NaCl .

    • pH activity curves show similar profiles for hydrolysis in the presence and absence of chloride, with optimal activity between pH 7–8 .

    • Reaction rate increases with NaCl concentration but saturates at higher concentrations .

ParameterValue/Condition
Kₘ (Substrate)Reduced in the presence of chloride (exact value not specified)
Vₘ (Enzyme Velocity)Increases with NaCl concentration (linear up to 0.01 M)
pH Optimum ~7–8 (HEPES buffer)

Interaction with Calcium Signaling

Bradykinin acetate modulates intracellular calcium ([Ca²⁺]i) dynamics in endothelial cells:

  • Mechanism :

    • Induces transient Ca²⁺ influx via extracellular sources .

    • Triggers Ca²⁺ release from intracellular stores via IP₃-mediated pathways .

    • Pretreatment with EGTA (Ca²⁺ chelator) or PKC inhibitor H-7 blocks these effects .

  • Kinetics :

    • Peak [Ca²⁺]i occurs within 30 seconds of stimulation .

    • Sustained elevation of Ca²⁺ correlates with activation of cytosolic phospholipase A₂ (cPLA₂) .

Activation of cPLA₂ and Prostaglandin Pathways

Bradykinin acetate stimulates cPLA₂ activity, leading to prostacyclin (PGI₂) synthesis:

  • Short-Term Effects :

    • cPLA₂ activity increases to 132% of control within 15 minutes .

    • Arachidonic acid release drives PGI₂ production via constitutively expressed PGHS-1 .

  • Long-Term Effects :

    • cPLA₂ mRNA increases to 746 amol/μg RNA by 15 minutes .

    • PGHS-2 mRNA rises to 22,400 amol/μg RNA after 180 minutes, indicating delayed synthesis of new enzymes .

Time (min) cPLA₂ Activity PGI₂ Release PGHS-2 mRNA
0100%Basal47 amol/μg RNA
15132%746 amol/μg RNA
180199%Sustained ↑22,400 amol/μg RNA

Solubility and Stability

Bradykinin acetate’s handling requires specific conditions:

  • Solubility :

    • Aqueous buffers (e.g., PBS pH 7.2): ~2 mg/mL .

    • Organic solvents:

      • Ethanol: ~10 mg/mL

      • DMSO: ~12 mg/mL

      • DMF: ~5 mg/mL

  • Stability :

    • Stock solutions (25 mg/mL in 0.1 M acetic acid): Stable for 3 months at -20°C .

    • Dilute solutions (e.g., 10 pmol/μL): Stable for 1 month at -20°C .

Hazardous Reactions

While no hazardous reactions occur under normal conditions, decomposition products may include CO, CO₂, and NOₓ .

Scientific Research Applications

Bradykinin (acetate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bradykinin Analogs with Modifications in the N-Terminal Region

and describe synthetic analogs of bradykinin modified with acyl substituents to enhance receptor affinity or resistance to enzymatic degradation:

Analog Structural Modification Biological Activity Reference
Analog I (Aaa) N-terminal 1-adamantaneacetic acid Increased stability; partial agonist at B2R in rat blood pressure assays
Analog II (Aca) N-terminal 1-adamantanecarboxylic acid Reduced hypotensive effect compared to native bradykinin
Analog III (t-Bba) 4-tert-butylbenzoic acid Enhanced B2R binding affinity (IC₅₀ ~10 nM)
Des-Arg⁹-Bradykinin C-terminal arginine removal Selective B1R agonist; implicated in chronic inflammation and neuropathic pain

Key Insight : N-terminal modifications (e.g., adamantane derivatives) improve metabolic stability but may alter receptor activation profiles, while C-terminal truncations shift receptor specificity from B2R to B1R .

Pharmacological Antagonists and Agonists

Bradykinin (acetate) contrasts with synthetic ligands targeting the same receptors:

  • HOE-140 (Icatibant acetate): A peptidomimetic B2R antagonist with nanomolar affinity. Despite structural similarity to bradykinin, HOE-140 binds one helical turn deeper in the receptor pocket, demonstrating competitive but mechanistically distinct inhibition .
  • SSR240612: Non-peptidic B1R antagonist with oral bioavailability, unlike peptide-based ligands .
  • (Hyp³)-Bradykinin acetate : B2R agonist with enhanced resistance to angiotensin-converting enzyme (ACE) degradation compared to native bradykinin .

Functional Divergence : Structural analogs like HOE-140 highlight that even competitive ligands may engage distinct receptor residues, leading to varied therapeutic outcomes (e.g., icatibant for hereditary angioedema vs. bradykinin’s pro-inflammatory role) .

Comparison with Metabolically Related Peptides

Kallidin (Lys-Bradykinin)

Kallidin, a decapeptide (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is cleaved from kininogen by tissue kallikreins. Unlike bradykinin, kallidin’s N-terminal lysine residue allows additional processing by aminopeptidases, generating active metabolites like bradykinin 1-7 . Both peptides activate B2R, but kallidin exhibits higher potency in certain vascular beds due to extended N-terminal interactions .

Enzymatic Degradation Pathways

  • Carboxypeptidase M : Cleaves C-terminal arginine from bradykinin (kcat = 147 min⁻¹; Km = 16 µM), producing des-Arg⁹-bradykinin .
  • ACE : Inactivates bradykinin more efficiently (kcat/Km ~2.5 × 10⁶ M⁻¹s⁻¹) than kallidin, contributing to differential plasma half-lives .

Functional Comparisons with Non-Peptide Mediators

Morphine and Nitric Oxide (NO) Release

Bradykinin and morphine both induce rapid NO release from endothelial cells, but via distinct receptors (B2R for bradykinin vs. opioid receptors for morphine).

Escin’s Modulation of the Bradykinin Pathway

Escin, a plant-derived saponin, inhibits bradykinin-induced vascular leakage more effectively than non-specific anti-inflammatories (e.g., NSAIDs) by stabilizing endothelial barriers without directly blocking B2R .

Analytical and Physicochemical Properties

Property Bradykinin (Acetate) Des-Arg⁹-Bradykinin Kallidin
Molecular Weight 1120.3 g/mol 904.0 g/mol 1189.4 g/mol
Solubility in Water ≥226.6 mg/mL ≥100 mg/mL ≥150 mg/mL
Plasma Half-Life ~30 seconds ~10 minutes ~45 seconds
Primary Receptor B2R B1R B2R
Key Metabolic Enzyme Carboxypeptidase M ACE Tissue kallikrein
CAS Number 6846-03-3 342-10-9 (free base) 6849-55-4

Sources : .

Biological Activity

Bradykinin (BK) is a peptide that plays a crucial role in various physiological processes, particularly in the cardiovascular and immune systems. This article explores the biological activity of bradykinin acetate, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

Overview of Bradykinin

Bradykinin is a nonapeptide that acts primarily through two G protein-coupled receptors: B1 and B2. It is involved in vasodilation, increased vascular permeability, and the modulation of inflammatory responses. The biological activity of bradykinin can be influenced by various factors, including receptor expression and the presence of peptidases that degrade it.

Bradykinin exerts its effects primarily through:

  • B2 Receptor Activation : This receptor mediates most of bradykinin's physiological effects, including vasodilation and pain sensation.
  • B1 Receptor Activation : Typically upregulated in inflammatory conditions, the B1 receptor is associated with pain and inflammation responses.

Table 1: Effects of Bradykinin on Physiological Parameters

Effect Mechanism Receptor Involved
VasodilationIncreased nitric oxide releaseB2
Increased vascular permeabilityEndothelial cell contractionB2
Pain sensationSensitization of nociceptive neuronsB2
Inflammation modulationRelease of pro-inflammatory cytokinesB1

Biological Activity Studies

Recent studies have highlighted the diverse biological activities of bradykinin. For instance, research involving T-REx cell lines expressing B1 or B2 receptors demonstrated that bradykinin induces a dose-dependent increase in intracellular signaling pathways. Specifically, it was found that:

  • Bradykinin significantly increased intracellular levels of inositol phosphate (IP1) in cells expressing B2 receptors.
  • The presence of specific antagonists for B1 (R 892) and B2 (WIN 64338) altered the response to bradykinin, indicating distinct signaling pathways for each receptor type .

Inflammatory Response

Bradykinin has been shown to stimulate alveolar type II cells (A549) to release neutrophil chemotactic activity and various cytokines. This effect was observed to be dose-dependent and was inhibited by cycloheximide and lipoxygenase inhibitors, suggesting a complex interplay between bradykinin signaling and inflammatory pathways .

Case Study: Neprilysin Inhibition

Neprilysin plays a significant role in bradykinin metabolism. Inhibition of neprilysin resulted in increased levels of bradykinin in various models, including hypertensive rats. This suggests that neprilysin not only degrades bradykinin but also modulates its physiological effects .

Clinical Implications

The pharmacological manipulation of bradykinin pathways has therapeutic potential:

  • Cardiovascular Diseases : Due to its vasodilatory effects, bradykinin may be beneficial in treating hypertension.
  • Pain Management : Given its role in pain sensation, targeting bradykinin receptors could provide new avenues for analgesic therapies.
  • Inflammatory Conditions : Modulating bradykinin activity may offer strategies for managing conditions characterized by excessive inflammation.

Q & A

Q. What are the primary physiological roles of bradykinin B1 and B2 receptors, and how do their expression patterns influence experimental design?

Bradykinin B1 receptors are induced during tissue injury and mediate inflammatory responses, while B2 receptors are constitutively expressed and regulate vasodilation and smooth muscle contraction . Experimental designs should account for tissue-specific receptor expression:

  • Use B1-selective agonists (e.g., [Des-Arg⁹]-bradykinin) in injury models to study inflammation .
  • Employ B2 antagonists (e.g., icatibant) to isolate vasodilatory effects in cardiovascular studies .

Q. What are the recommended protocols for preparing and storing bradykinin acetate solutions to ensure stability in laboratory settings?

Bradykinin acetate is highly soluble in DMSO (≥113 mg/mL), ethanol (≥113.5 mg/mL), and water (≥226.6 mg/mL) with gentle warming. Storage at -20°C in lyophilized form preserves stability. For in vivo studies, reconstitute in sterile saline immediately before use to avoid degradation .

Q. How can researchers validate bradykinin-induced signaling pathways (e.g., PI3K/Akt) in endothelial cells?

  • Use pharmacological inhibitors (e.g., LY294002 for PI3K) to block pathway activation .
  • Measure downstream targets (e.g., phosphorylated Akt, NF-κB nuclear translocation) via Western blotting or immunofluorescence .
  • Include controls with B2 receptor antagonists to confirm receptor specificity .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving discrepancies in bradykinin’s pro-inflammatory vs. vasodilatory effects across tissue models?

  • Tissue-specific assays : Compare bradykinin responses in vascular (aortic rings) vs. non-vascular (bronchial) smooth muscle .
  • Receptor knockout models : Use B1 or B2 receptor-deficient mice to isolate pathway contributions .
  • Dose-response profiling : Test bradykinin across concentrations (e.g., 100–3200 ng/kg/min in human studies) to identify threshold effects .

Q. How can mass spectrometry (LC-MS/MS) be optimized for quantifying bradykinin and its metabolites in complex biological matrices?

  • Sample preparation : Acidify plasma with 0.1% formic acid to stabilize kinins .
  • Internal standards : Use stable isotope-labeled analogs (e.g., [Phe⁸Ψ(CH-NH)-Arg⁹]-bradykinin) to correct for matrix effects .
  • Validation parameters : Ensure precision (<15% CV), accuracy (85–115%), and sensitivity (LLOQ ≥1.9 pM) per FDA guidelines .

Q. What strategies address contradictory data on bradykinin’s role in thrombosis?

  • Model selection : Compare outcomes in LPS-induced endothelial TF expression (pro-thrombotic) vs. in vivo venous ligation (anti-thrombotic via PGI₂) .
  • Time-course analysis : Assess temporal changes in thrombus formation (e.g., 3-day pre-treatment vs. acute administration) .
  • Pathway crosstalk : Evaluate interactions with coagulation factors (e.g., Factor XII) using kallikrein inhibitors .

Q. How do hydroxylated bradykinin derivatives (e.g., Hyp³-bradykinin) alter receptor binding kinetics, and what analytical tools are required to study this?

  • Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) of modified peptides to B1/B2 receptors .
  • Molecular dynamics simulations : Predict structural interactions between hydroxylated residues and receptor active sites .
  • Functional assays : Compare calcium flux (FLIPR) in cells expressing wild-type vs. mutant receptors .

Methodological Best Practices

Q. What controls are essential when using bradykinin fragments (e.g., des-Arg⁹-bradykinin) to study receptor-specific effects?

  • Include wild-type and receptor-knockout cell lines to confirm agonist specificity .
  • Co-administer receptor antagonists (e.g., icatibant for B2) to block off-target effects .
  • Validate fragment purity (>95% via HPLC) to avoid confounding results .

Q. How should researchers document bradykinin experiments to ensure reproducibility?

  • Detailed protocols : Specify reconstitution solvents, concentrations, and administration routes (e.g., intraperitoneal vs. intravenous) .
  • Data transparency : Report raw data (e.g., calcium ion concentrations) and statistical methods (e.g., Mann-Whitney U test for non-normal distributions) .
  • Ethical compliance : For animal studies, describe approval codes and humane endpoints (e.g., thrombus size limits) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.